molecular formula C12H19NO4 B13483266 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid

Cat. No.: B13483266
M. Wt: 241.28 g/mol
InChI Key: SOEKFLPEOGXHTN-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by cyclization reactions to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is acid-labile and can be removed under acidic conditions, making it useful in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • (1R,3S,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in organic synthesis and as a protecting group for amines .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-4-8(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

SOEKFLPEOGXHTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CC1C2)C(=O)O

Origin of Product

United States

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